REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][CH2:4][OH:5].[N+:6]([C:9]1[C:22]2[C:13](=[N:14][C:15]3[C:20]([C:21]=2OC2C=CC=CC=2)=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7].Cl>C1(O)C=CC=CC=1.CCOCC>[ClH:1].[N+:6]([C:9]1[C:22]2[C:13](=[N:14][C:15]3[C:20]([C:21]=2[NH:2][CH2:3][CH2:4][OH:5])=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7] |f:0.1,6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCO
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=NC3=CC=CC=C3C(=C12)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is synthesized generally
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=CC2=NC3=CC=CC=C3C(=C12)NCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |